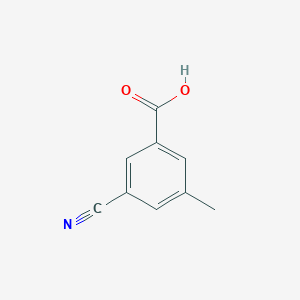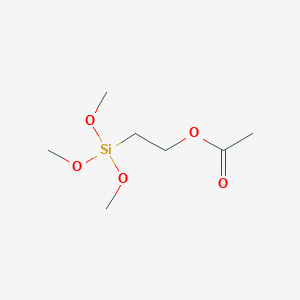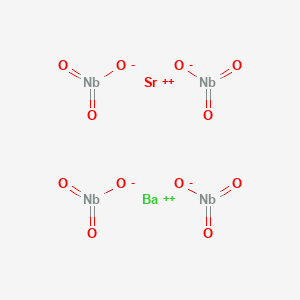
Acide butanedioïque, 2,3-dihydroxy-, sel de calcium (1:1), (2R,3S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
calcium;(2R,3S)-2,3-dihydroxybutanedioate, also known as calcium tartrate, is a calcium salt of tartaric acid. This compound is a white crystalline powder that is commonly used in various industrial and scientific applications. It is known for its role in the food industry as a stabilizer and in the pharmaceutical industry for its potential health benefits.
Applications De Recherche Scientifique
Calcium tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral resolving agent in stereochemistry to separate enantiomers.
Biology: Studied for its role in calcium metabolism and bone health.
Medicine: Investigated for its potential use in calcium supplements and treatments for osteoporosis.
Industry: Utilized as a stabilizer in food products and as a precursor in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium tartrate can be synthesized through the reaction of tartaric acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving tartaric acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium tartrate as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, calcium tartrate is often produced as a byproduct of the wine-making process. During wine fermentation, tartaric acid naturally present in grapes reacts with calcium ions to form calcium tartrate. This precipitate is collected, purified, and processed to produce calcium tartrate for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium tartrate undergoes various chemical reactions, including:
Oxidation: Calcium tartrate can be oxidized to produce oxalic acid and carbon dioxide.
Reduction: Reduction reactions involving calcium tartrate are less common but can occur under specific conditions.
Substitution: Calcium tartrate can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Metal salts like sodium chloride or potassium chloride can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxalic acid and carbon dioxide.
Reduction: Reduced forms of tartaric acid derivatives.
Substitution: Metal tartrates, where the calcium ion is replaced by another metal ion.
Mécanisme D'action
The mechanism of action of calcium tartrate involves its dissociation into calcium ions and tartrate ions in aqueous solutions. The calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction. The tartrate ions can act as antioxidants and chelating agents, binding to metal ions and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tartrate: Similar to calcium tartrate but contains sodium ions instead of calcium ions.
Potassium tartrate: Contains potassium ions and is used in similar applications as calcium tartrate.
Magnesium tartrate: Contains magnesium ions and is studied for its potential health benefits.
Uniqueness
Calcium tartrate is unique due to its specific calcium content, which makes it particularly valuable in applications related to calcium supplementation and bone health. Its ability to act as a chiral resolving agent also sets it apart from other tartrate salts.
Propriétés
Numéro CAS |
815-79-2 |
|---|---|
Formule moléculaire |
C4H10CaO9 |
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
calcium;(2S,3R)-2,3-dihydroxybutanedioate;trihydrate |
InChI |
InChI=1S/C4H6O6.Ca.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2/q;+2;;;/p-2/t1-,2+;;;; |
Clé InChI |
BFPNOFJOWBHRHR-SONKKDPBSA-L |
SMILES isomérique |
[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] |
| 815-79-2 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



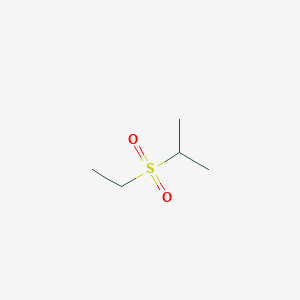

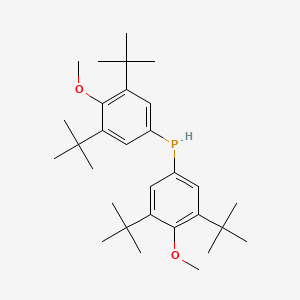


![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/new.no-structure.jpg)



